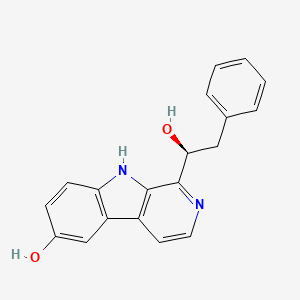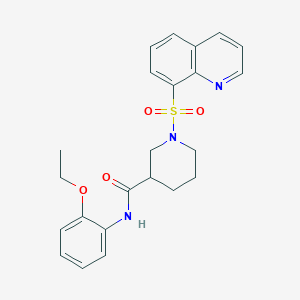
N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide is a member of quinolines.
Applications De Recherche Scientifique
Enamine Chemistry
Enamino-thiones, related to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide, have been studied for their preparation and alkylation. This research involves the preparation of enamino-thiones by reacting enaminones with dithiadiphosphetane disultide, leading to S-alkylated iminium iodides. The study discusses the stereochemistry of these compounds in detail (Rasmussen, Shabana, & Lawesson, 1981).
TNF-alpha Converting Enzyme Inhibitors
Research has been conducted on a series of TNF-alpha converting enzyme (TACE) inhibitors, where the amide functionality in a related compound was replaced with a sulfonyl group. This led to the development of potent TACE inhibitors, one of which showed high selectivity over MMP-1, -2, -9, and -13 and was orally bioavailable in mice (Xue et al., 2004).
Anticancer Agents
2-(Phenylsulfonyl)quinoline N-hydroxyacrylamides, structurally related to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide, have been synthesized and evaluated for their anticancer properties. One compound in particular demonstrated remarkable enzymatic and cellular activity, with significant inhibition of cancer cell growth in in vivo studies (Lee et al., 2016).
Serotonin 4 Receptor Agonists
A series of benzamide derivatives, including compounds with a structure similar to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide, were synthesized and evaluated for their effect on gastrointestinal motility. These compounds showed potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).
Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist
Research on biphenyl-2-yl-carbamic acid piperidinyl ester, which shares structural similarities with N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide, revealed its dual function as a muscarinic acetylcholine receptor antagonist and β2-adrenoceptor agonist. The compound demonstrated high affinity and potent activities in these roles (Steinfeld et al., 2011).
Acetylcholinesterase Radioligand
A study on 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, related to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide, focused on its potential as an in vivo radioligand for acetylcholinesterase imaging. However, it showed uniform brain distribution, indicating limited suitability for specific imaging studies (Brown-Proctor et al., 1999).
Diabetes Drug Synthesis
Research on the synthesis of enantiopure β-methyltryptophan ethyl ester, a component in the preparation of diabetes drugs, included the synthesis of a drug candidate structurally related to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide. The process was notable for its high yield and quality (Sawai et al., 2009).
Silent 5-HT1A Receptor Antagonist
WAY-100635, a compound related to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide, was studied as a selective silent 5-HT1A receptor antagonist. It showed high affinity and selectivity for the 5-HT1A receptor and was effective in blocking the behavioral syndrome induced by 8-OH-DPAT in animal models (Forster et al., 1995).
5-HT Neuronal Firing Studies
Research involving WAY-100635, structurally similar to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide, explored its effects on 5-hydroxytryptamine (5-HT, serotonin)-containing neurons. The study found that WAY-100635 abolished the inhibitory actions of serotonin on 5-HT neuronal firing, indicating its potential for studying serotonin receptor function (Craven, Grahame-Smith, & Newberry, 1994).
Novel Organotin(IV) Complexes
Research on the synthesis and structural study of novel organotin(IV) complexes with organophosphorus ligands included the analysis of compounds structurally related to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide. These studies contribute to the understanding of organotin chemistry and its potential applications (Shariatinia et al., 2012).
Serotonin 1A Receptors Imaging
A comparison study involving 18F-Mefway and 18F-FCWAY for quantifying 5-HT1A receptors in humans included compounds structurally related to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide. This research is significant in the context of neuroimaging and the study of serotonin receptors (Choi et al., 2015).
Propriétés
Nom du produit |
N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide |
|---|---|
Formule moléculaire |
C23H25N3O4S |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)-1-quinolin-8-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C23H25N3O4S/c1-2-30-20-12-4-3-11-19(20)25-23(27)18-10-7-15-26(16-18)31(28,29)21-13-5-8-17-9-6-14-24-22(17)21/h3-6,8-9,11-14,18H,2,7,10,15-16H2,1H3,(H,25,27) |
Clé InChI |
FFQIPGOEJJARCC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



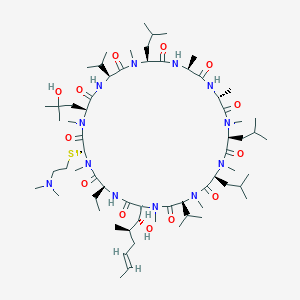
![2-[(4R,5S,6S,7R,9R,11E,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1237023.png)
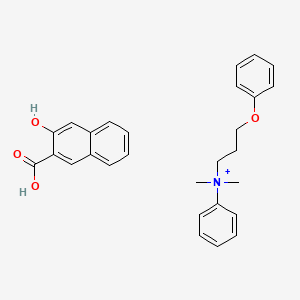
![dimethyl 2-[3-[(3S,4R,6S,7S,8R,8aR)-6-[4-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1237025.png)

![methyl N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]carbamate](/img/structure/B1237030.png)
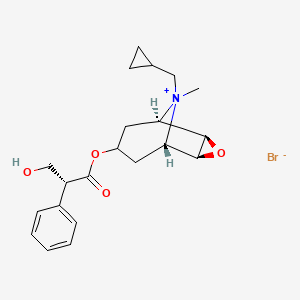
![Methyl 14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1237032.png)
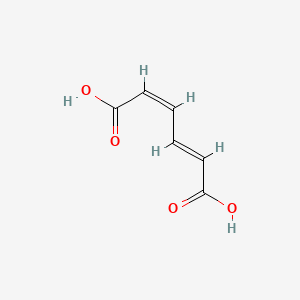
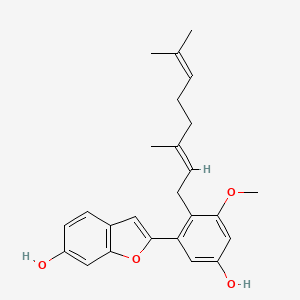
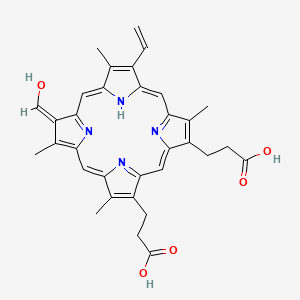
![N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide](/img/structure/B1237040.png)

